5-(4-ethoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ethoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate oxidizing agent, such as iodine or bromine, to yield the oxazole ring. The final step involves the acylation of the oxazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl rings or the oxazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, bromine, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole derivatives. Substitution reactions can result in the formation of various substituted oxazole derivatives with different functional groups.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems. It may be used in assays to investigate its interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development. It may be screened for its activity against various diseases or conditions.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-ethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: This compound shares structural similarities with 5-(4-ethoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide, including the presence of ethoxy and methylphenyl substituents.
5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide: This compound is similar but features a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific combination of substituents and the presence of the oxazole ring
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-10-6-14(7-11-16)18-12-17(21-24-18)19(22)20-15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,20,22) |
InChI Key |
LDFDWIMVHWZJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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